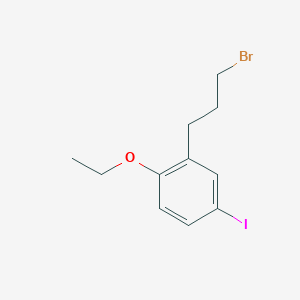
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-propyl)-2-ethoxy-5-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination of the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy and iodine groups may contribute to the compound’s overall binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-2-methoxy-5-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.
1-(3-Bromopropyl)-2-ethoxy-5-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is unique due to the specific combination of bromopropyl, ethoxy, and iodine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrIO |
|---|---|
Poids moléculaire |
369.04 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
AHBLOSUTNBXVCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
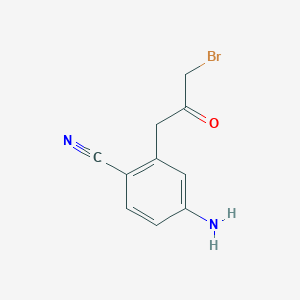

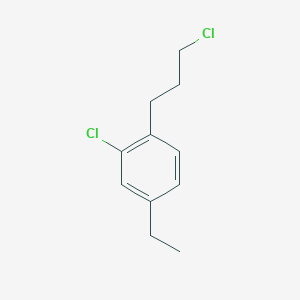


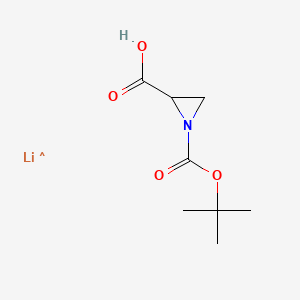
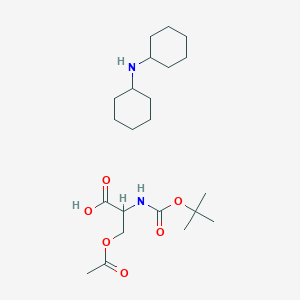
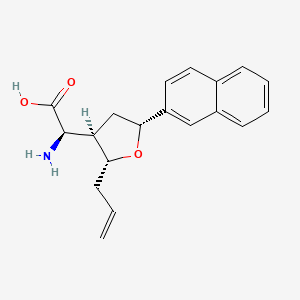
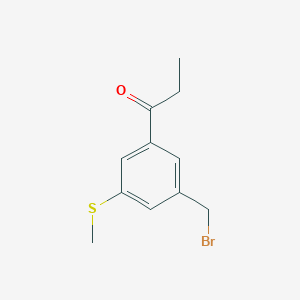
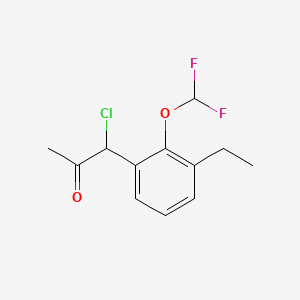
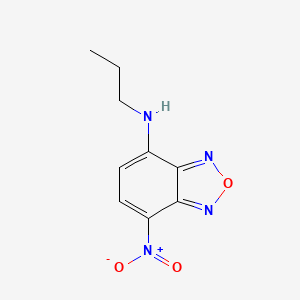
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
